D-(+)-Galacturonic acid monohydrate is a naturally occurring sugar acid derived from the polysaccharide pectin, which is predominantly found in the cell walls of plants. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in food science, pharmaceuticals, and biotechnology. The chemical structure of D-(+)-galacturonic acid monohydrate can be represented by the molecular formula with a molecular weight of approximately 212.15 g/mol .
The synthesis of D-(+)-galacturonic acid monohydrate typically involves hydrolysis of pectin using acidic or enzymatic methods. The most common technique includes:
The hydrolysis reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the yield of D-(+)-galacturonic acid produced during the process . The purification steps often involve crystallization from aqueous solutions followed by drying to obtain the monohydrate form.
D-(+)-Galacturonic acid monohydrate has a specific stereochemistry characterized by multiple hydroxyl groups and a carboxylic acid functional group. The structural formula can be depicted as follows:
The accurate mass of D-(+)-galacturonic acid monohydrate is 212.0532 g/mol, and it typically exists as a white crystalline solid at room temperature .
D-(+)-Galacturonic acid can undergo various chemical reactions typical of carboxylic acids and alcohols:
These reactions are often utilized in synthetic organic chemistry for producing derivatives that have enhanced solubility or bioactivity .
The biological activity of D-(+)-galacturonic acid is primarily attributed to its role in cell wall structure and function in plants. It contributes to:
Research indicates that D-(+)-galacturonic acid may also play roles in human health, including potential prebiotic effects that promote gut health by stimulating beneficial bacteria growth .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and HPLC for purity assessment .
D-(+)-Galacturonic acid monohydrate has diverse applications across various fields:
Microorganisms employ specialized catabolic pathways to convert D-galacturonic acid (GalA) into energy and metabolic intermediates. The isomerase pathway—first characterized in Escherichia coli—dominates bacterial GalA metabolism. This pathway involves four key enzymatic steps: (1) Uronate isomerase (UxaC) converts GalA to D-tagaturonate; (2) Tagaturonate reductase (UxaB) reduces it to L-altronate; (3) Altronate dehydratase (UxaA) forms 2-keto-3-deoxy-D-gluconate (KDG); (4) KDG kinase (KdgK) and aldolase (KdgA) yield pyruvate and glyceraldehyde-3-phosphate. This pathway generates 1 ATP per GalA molecule but suffers from redox cofactor imbalances, limiting fermentation products primarily to acetate [2] [8].
Fungi utilize a non-phosphorylative route with distinct redox reactions. Botrytis cinerea employs two parallel reduction systems:
Rhodosporidium toruloides optimizes this pathway with exceptionally high enzyme velocities (up to 5-fold greater than Aspergillus species), enabling growth rates on GalA comparable to glucose [9].
Table 1: Microbial GalA Catabolic Pathways
Pathway Type | Key Enzymes | Organisms | ATP Yield | Dominant Products |
---|---|---|---|---|
Isomerase (Entner-Doudoroff) | UxaC, UxaB, UxaA, KdgK, KdgA | Escherichia coli, Lactobacillus spp. | +1 ATP | Acetate, CO₂ |
Non-phosphorylative | GAR, LGD, LGA | Botrytis cinerea, Aspergillus niger | 0 ATP | Glycerol, Lactate |
Novel phosphoketolase | Mannonate kinase, 6-phosphomannonate 2-epimerase | Lactobacillus suebicus | +1 ATP | Lactate, Acetate |
A revolutionary pathway was discovered in Lactobacillus suebicus, where mannonate kinase phosphorylates mannonate (from the isomerase pathway) to 6-phosphomannonate. 6-Phosphomannonate 2-epimerase then converts it to 6-phosphogluconate, entering the phosphoketolase pathway. This hybrid route enables redox-cofactor-neutral fermentation with equimolar lactate/acetate production—overcoming a major constraint of traditional pathways [8].
In plants, GalA biosynthesis centers on UDP-sugar interconversion. The pathway initiates with UDP-glucose dehydrogenase (UGD) oxidizing UDP-glucose to UDP-glucuronic acid (UDP-GlcA). UDP-GlcA 4-epimerase (UGlcAE) then epimerizes UDP-GlcA to UDP-galacturonic acid (UDP-GalA), the universal precursor for pectin synthesis. Arabidopsis contains six UGlcAE isoforms, with AtUGlcAE1 being biochemically characterized:
Table 2: Key Enzymes in Plant UDP-GalA Biosynthesis
Enzyme | EC Number | Reaction | Inhibitors | pH Optimum |
---|---|---|---|---|
UDP-glucose dehydrogenase | 1.1.1.22 | UDP-glucose + 2NAD⁺ → UDP-GlcA + 2NADH | None reported | 8.0–9.0 |
UDP-GlcA 4-epimerase (AtUGlcAE1) | 5.1.3.- | UDP-GlcA ⇌ UDP-GalA | UDP-Xyl, UDP-Ara | 7.5 |
The Arabidopsis UGlcAE gene family encodes type-II membrane proteins with a cytosolic stem domain. Heterologous expression in E. coli required truncation of the transmembrane domain (AtUGlcAE1Δ1–64) to achieve soluble, active enzyme. This 43-kDa protein functions as a dimer (88 kDa) and exhibits thermotolerance (activity up to 55°C) [3]. Pectin—comprising >70% GalA residues—is degraded by microbial pectinases during biomass deconstruction. Enzymatic hydrolysis targets the α-1,4-glycosidic bonds between GalA units, with efficiency influenced by cell wall compactness. Confocal microscopy studies reveal enzymatic deconstruction primarily reduces cell wall volume rather than surface area, correlating with cellulose conversion rates [6].
Metabolic engineering efforts focus on optimizing GalA uptake, pathway efficiency, and product diversification:
Transporter Engineering:Saccharomyces cerevisiae (naturally incapable of GalA catabolism) was engineered with Aspergillus niger’s gatA gene, enabling efficient GalA uptake. Combined with Pseudomonas syringae’s uronate dehydrogenase (udh), this yielded 8 g/L mucic acid from GalA [4].
Pathway Modularization:In Escherichia coli, deleting uxaC (uronate isomerase) and garD (galactarate dehydrogenase) blocked native metabolism. Expressing Agrobacterium tumefaciens’ udh redirected flux to mucic acid, achieving 10.3 g/L titer [4]. Filamentous fungi like Trichoderma reesei required only gar1 (GalA reductase) deletion to accumulate mucic acid at 25 g/L in fed-batch reactors [4] [9].
Non-conventional Yeasts:Rhodosporidium toruloides employs a native non-phosphorylative pathway with exceptional kinetics. Quantitative proteomics identified a novel transcription factor (RTO4_12960) essential for GalA metabolism. RB-TDNA-seq fitness analysis revealed that glycerol catabolism genes are critical for efficient GalA utilization [9].
Table 3: Metabolic Engineering Strategies for GalA Utilization
Host Organism | Engineering Target | Product | Titer (g/L) | Key Genetic Modifications |
---|---|---|---|---|
Saccharomyces cerevisiae | GalA transport & oxidation | Mucic acid | 8.0 | gatA (transporter) + udh (oxidase) |
Escherichia coli | Block isomerase pathway | Mucic acid | 10.3 | ΔuxaC ΔgarD + udh expression |
Trichoderma reesei | Disrupt GalA reductase | Mucic acid | 25.0 | Δgar1 + udh expression, fed-batch pH 4.0 |
Lactobacillus suebicus | Novel phosphoketolase pathway | Lactate/Acetate | Equimolar | Native pathway exploitation |
Future directions include dynamic pathway regulation to balance cofactors and enzyme fusion strategies to channel intermediates. The discovery of hybrid pathways in L. suebicus offers templates for designing redox-neutral fermentation [8]. Basidiomycetes like R. toruloides demonstrate that native high-efficiency pathways may outperform engineered systems in industrial pectin waste valorization [9].
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